

Spectroscopic Analysis of H-IIe-Pro-Pro-OH: Application Notes and Protocols

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Compound of Interest		
Compound Name:	H-Ile-Pro-Pro-OH	
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Introduction

The tripeptide **H-Ile-Pro-Pro-OH**, composed of isoleucine and two proline residues, is a bioactive peptide with potential applications in pharmaceutical and nutraceutical industries. Accurate structural elucidation and characterization are critical for understanding its biological activity, stability, and for quality control in synthesis and formulation. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of **H-Ile-Pro-Pro-OH** using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of **H-Ile-Pro-Pro-OH** in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a comprehensive analysis.

Expected Quantitative Data

The following tables summarize the expected chemical shifts for the protons (¹H) and carbons (¹³C) of **H-Ile-Pro-Pro-OH**. These values are predictive and may vary based on the solvent, pH, and temperature.



Table 1: Predicted 1H NMR Chemical Shifts (δ) in ppm

Amino Acid Residue	Proton	Expected Chemical Shift (ppm)
Isoleucine (IIe)	α-Н	3.9 - 4.2
β-Н	1.8 - 2.0	
y-CH ₂	1.1 - 1.5	
у-СН3	0.8 - 1.0	
δ-СН₃	0.8 - 1.0	
Proline (Pro) - 1	α-Н	4.1 - 4.4
β-CH ₂	1.9 - 2.2	
y-CH ₂	1.8 - 2.1	
δ-CH ₂	3.5 - 3.8	_
Proline (Pro) - 2	α-Н	4.0 - 4.3
β-CH ₂	1.9 - 2.2	
y-CH ₂	1.8 - 2.1	
δ-CH ₂	3.4 - 3.7	

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ) in ppm



Amino Acid Residue	Carbon	Expected Chemical Shift (ppm)
Isoleucine (Ile)	Сα	58 - 62
Сβ	36 - 40	
Су	25 - 29	_
Су'	15 - 18	_
Сδ	10 - 14	_
C=O	172 - 176	_
Proline (Pro) - 1	Сα	60 - 64
Сβ	29 - 33	
Су	24 - 28	_
Сδ	47 - 51	
C=O	173 - 177	
Proline (Pro) - 2	Сα	- 59 - 63
Сβ	28 - 32	
Су	23 - 27	_
Сδ	46 - 50	_
C=O	174 - 178	_

Experimental Protocols

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1]

- Sample Purity: Ensure the **H-Ile-Pro-Pro-OH** sample is of high purity, as contaminants can interfere with the results.
- Solvent Selection: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.[2] For observing exchangeable amide protons, a solvent



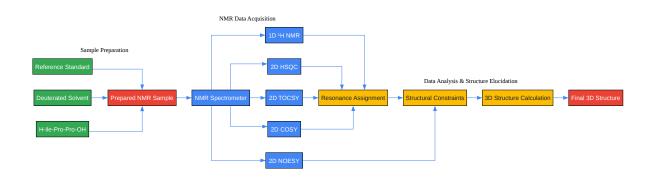
system of 90% H₂O / 10% D₂O is recommended.[1]

- pH Adjustment: Adjust the pH of the sample to the desired value using dilute deuterated acid or base. The pH should be recorded as it can influence chemical shifts.
- Reference Standard: Add a small amount of an internal reference standard, such as DSS or TMS.

A series of 1D and 2D NMR experiments should be conducted for complete structural elucidation.[1][3]

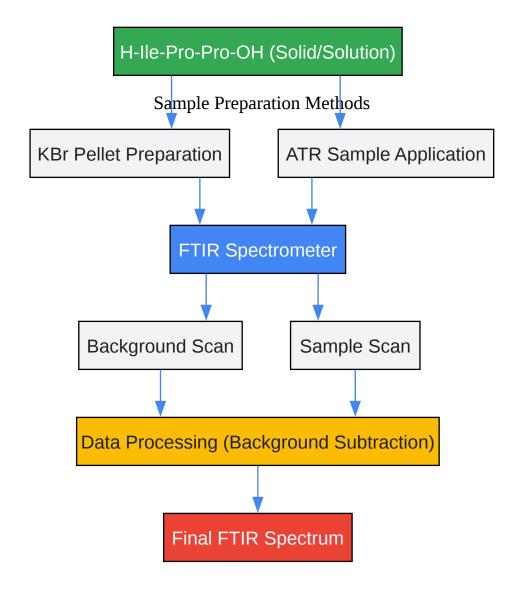
- 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and overall spectral quality.
- 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is useful for identifying the spin systems of the isoleucine and proline residues.
- 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, which is invaluable for identifying the amino acid residues.[1]
- 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms, aiding in the assignment of both ¹H and ¹³C resonances.
- 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the peptide's conformation and the sequence of amino acids.











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